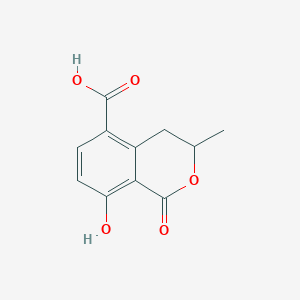
8-Hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid
Übersicht
Beschreibung
8-Hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid is a natural product found in Xylaria mellissii, Phomopsis velata, and other organisms with data available.
Biologische Aktivität
8-Hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid (also referred to as 5-chloro-8-hydroxy-3-methylisocoumarin) is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C11H9ClO5
- Molecular Weight : 256.6392 g/mol
- CAS Number : 16281-39-3
- Structure : The compound features a dihydroisochromene structure with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological activity.
Antioxidant Activity
Research indicates that 8-hydroxy compounds often exhibit significant antioxidant properties. The hydroxyl group in this compound is crucial for scavenging free radicals, thus potentially protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed varying degrees of antioxidant activity, which could be attributed to their structural features .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism is likely linked to the disruption of bacterial cell membranes due to the presence of the carboxylic acid group, which enhances its interaction with microbial cell structures .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines in cell cultures. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Table of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
-
Antioxidant Efficacy :
A study conducted on various derivatives of isoquinoline compounds found that those similar to 8-hydroxy-3-methyl-1-oxo exhibited significant antioxidant activity, suggesting potential use as natural preservatives in food products . -
Antimicrobial Testing :
In a laboratory setting, 8-hydroxy derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent in pharmaceutical formulations . -
Anti-inflammatory Mechanism :
Research involving cell lines treated with the compound showed a marked reduction in inflammatory markers when compared to untreated controls. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound's structure .
Eigenschaften
IUPAC Name |
8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-5-4-7-6(10(13)14)2-3-8(12)9(7)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBIKRXEQOMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















